molecular formula C19H19N3O4S B3464340 3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE

3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE

Cat. No.: B3464340
M. Wt: 385.4 g/mol
InChI Key: XPBPNKRALRDVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine moiety and the benzothiazole ring in its structure makes it a significant compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves a multi-step procedure. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets such as dopamine and serotonin receptors. The compound acts as an antagonist, blocking the activity of these neurotransmitters and thereby exerting its effects. The pathways involved include the inhibition of neurotransmitter reuptake and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1,2-BENZOTHIAZOLE-1,1-DIONE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-15-6-4-5-14(13-15)19(23)22-11-9-21(10-12-22)18-16-7-2-3-8-17(16)27(24,25)20-18/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBPNKRALRDVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[4-(3-METHOXYBENZOYL)PIPERAZIN-1-YL]-1??,2-BENZOTHIAZOLE-1,1-DIONE

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